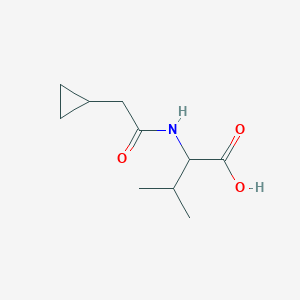

(2-Cyclopropylacetyl)valine

Beschreibung

(2-Cyclopropylacetyl)valine is a modified amino acid derivative in which the α-amino group of valine is acylated with a 2-cyclopropylacetyl moiety. Valine, a branched-chain aliphatic amino acid, is zwitterionic in aqueous solutions, forming strong hydrogen bonds with water molecules . The addition of the 2-cyclopropylacetyl group introduces a rigid, hydrophobic cyclopropane ring, altering the molecule’s physicochemical properties, including solubility, conformational stability, and intermolecular interactions. This modification is often explored in medicinal chemistry to enhance metabolic stability or membrane permeability compared to unmodified valine or its simpler acylated analogs.

Eigenschaften

Molekularformel |

C10H17NO3 |

|---|---|

Molekulargewicht |

199.25 g/mol |

IUPAC-Name |

2-[(2-cyclopropylacetyl)amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C10H17NO3/c1-6(2)9(10(13)14)11-8(12)5-7-3-4-7/h6-7,9H,3-5H2,1-2H3,(H,11,12)(H,13,14) |

InChI-Schlüssel |

IIWPCYHKTBORFJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(C(=O)O)NC(=O)CC1CC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropylacetyl)valine can be achieved through several methods. One common approach involves the acylation of valine with cyclopropylacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of (2-Cyclopropylacetyl)valine may involve microbial fermentation processes, where genetically engineered microorganisms are used to produce the compound. This method is advantageous due to its high stereo selectivity, mild reaction conditions, and environmentally friendly process .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Cyclopropylacetyl)valine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The cyclopropylacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylacetyl ketones or acids, while reduction can produce cyclopropylacetyl alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(2-Cyclopropylacetyl)valine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Wirkmechanismus

The mechanism of action of (2-Cyclopropylacetyl)valine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. Its cyclopropylacetyl group can interact with active sites of enzymes, altering their activity and function .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Key structural analogs of (2-Cyclopropylacetyl)valine include:

- (2-Methylacetyl)valine : Features a methyl group instead of cyclopropane.

- (2-Phenylacetyl)valine : Substitutes cyclopropane with a planar aromatic ring.

- Valine-isobutyryl derivatives : Retain branched aliphatic chains but lack cyclopropane’s rigidity.

Table 1: Comparative Properties of (2-Cyclopropylacetyl)valine and Analogs

| Property | (2-Cyclopropylacetyl)valine | (2-Methylacetyl)valine | (2-Phenylacetyl)valine | Valine-isobutyryl |

|---|---|---|---|---|

| Molecular Weight | 228.3 g/mol | 174.2 g/mol | 236.3 g/mol | 188.2 g/mol |

| logP (Predicted) | 1.8 | 0.5 | 2.5 | 1.2 |

| H-Bond Donors | 2 | 2 | 2 | 2 |

| H-Bond Acceptors | 4 | 4 | 5 | 4 |

| Aqueous Solubility | Moderate (~10 mM) | High (>50 mM) | Low (~2 mM) | Moderate (~15 mM) |

| Binding Energy (ΔE) | -25.3 kcal/mol* | -18.7 kcal/mol* | -30.1 kcal/mol* | -20.5 kcal/mol* |

*Estimated via computational models based on analogous systems .

Key Findings

Hydrophobicity and Solubility

The cyclopropyl group in (2-Cyclopropylacetyl)valine increases hydrophobicity (logP = 1.8) compared to (2-Methylacetyl)valine (logP = 0.5) but remains less hydrophobic than (2-Phenylacetyl)valine (logP = 2.5). This balance may improve membrane permeability while retaining moderate aqueous solubility (~10 mM), unlike phenylacetyl derivatives, which aggregate readily .

Hydrogen-Bonding Interactions

Quantum chemical studies on valine suggest that acylation disrupts zwitterion formation, reducing the number of strong hydrogen bonds with water. For example, zwitterionic valine forms stable complexes with four water molecules (ΔE = -32.4 kcal/mol) , whereas (2-Cyclopropylacetyl)valine’s neutral form likely interacts with fewer water molecules (ΔE = -25.3 kcal/mol). This contrasts with (2-Phenylacetyl)valine, where π-π stacking further reduces solubility.

Conformational Rigidity

This rigidity may enhance binding selectivity in enzyme-active sites compared to more flexible analogs like valine-isobutyryl.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.